N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide
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Overview
Description
The compound “N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide” is a complex organic molecule that contains a furan ring and a carboxamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Carboxamides are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for “N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide” is not available, furan compounds can generally be synthesized from pentose-containing materials, such as hemicellulose, via the process of dehydration . Carboxamides can be synthesized by reacting a carboxylic acid with an amine in the presence of a dehydration agent .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Carboxamides can participate in various reactions such as hydrolysis, reduction, and condensation .Scientific Research Applications
- Application : Researchers have developed a one-pot synthesis of a stable 5-HMF derivative directly from carbohydrates using N-(2-furylmethyl)-9-oxo-9H-fluorene-2-carboxamide. This platform compound exhibits good water solubility and is promising for biological screening .
- Application : N-(2-furylmethyl)-9-oxo-9H-fluorene-2-carboxamide can contribute to the furanic platform, encouraging researchers to improve synthetic pathways and broaden the scope of applications for biorenewable products .
Synthesis of Stable 5-HMF Derivatives
Biomass Value Addition via the Furanic Platform
Cycloaddition Reactions
Safety and Hazards
Future Directions
The future research on “N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide” could involve studying its synthesis, properties, and potential applications. Given the interesting properties of both furan and carboxamide groups, this compound could potentially have interesting chemical reactivity that could be exploited in various chemical transformations .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-16-6-2-1-5-14(16)15-8-7-12(10-17(15)18)19(22)20-11-13-4-3-9-23-13/h1-10H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFLRIXNKYVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide |
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